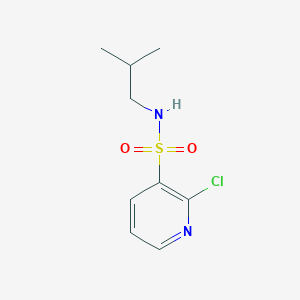
2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C9H13ClN2O2S and its molecular weight is 248.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-N-(2-methylpropyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiprotozoal applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H12ClN2O2S. The presence of the sulfonamide group is significant for its biological activity, as it allows the compound to mimic para-aminobenzoic acid (PABA), which is crucial in bacterial folate synthesis.
Sulfonamides function primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. By competing with PABA, they prevent the formation of dihydrofolate, thereby inhibiting bacterial growth. This mechanism categorizes sulfonamides as bacteriostatic rather than bactericidal, meaning they inhibit growth but do not kill bacteria directly .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values reported for these bacteria suggest that this compound may be more effective than traditional sulfonamides like sulfadiazine in certain contexts .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 31.25 |
Antiprotozoal Activity
Additionally, preliminary studies have indicated potential antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. The compound showed promising results with IC50 values comparable to established antimalarial drugs, suggesting it could serve as a lead compound for further development .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various sulfonamides, including this compound, reported enhanced antibacterial activity against gram-positive and gram-negative bacteria compared to traditional agents. The study utilized molecular docking techniques to elucidate binding interactions with bacterial enzymes .
- Structure-Activity Relationship : Research focusing on structural modifications of pyridine-based sulfonamides highlighted that variations in substituents significantly impact biological activity. The introduction of a chloro group and a branched alkyl chain was found to enhance both solubility and antimicrobial efficacy .
Toxicity and Side Effects
While sulfonamides are generally well-tolerated, they can cause adverse reactions such as allergic responses and skin reactions (e.g., Stevens-Johnson syndrome). It is crucial to monitor for these effects during clinical applications .
属性
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7(2)6-12-15(13,14)8-4-3-5-11-9(8)10/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYRJIQVCIKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














